![molecular formula C8H4ClF3N2O3S B2796479 5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-2-furansulfonyl chloride CAS No. 1487357-18-5](/img/structure/B2796479.png)
5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-2-furansulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-2-furansulfonyl chloride is a chemical compound with the molecular formula C8H4ClF3N2O3S It is known for its unique structure, which includes a trifluoromethyl group attached to a pyrazole ring, a furan ring, and a sulfonyl chloride group
Aplicaciones Científicas De Investigación
5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-2-furansulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been known to target gamma-aminobutyric acid (gaba)-gated chloride channels .
Mode of Action
The compound acts as a non-competitive antagonist of the GABA-gated chloride channel (GABACl), selectively for mites . This means it binds to a site on the GABACl that is distinct from the active site, altering the channel’s activity.
Biochemical Pathways
By inhibiting the gabacl, it disrupts the normal functioning of the mites’ nervous system .
Result of Action
The inhibition of GABACl causes a paralytic action in the target organism, leading to death . This makes the compound an effective parasiticide.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-2-furansulfonyl chloride typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the trifluoromethyl group. The furan ring is then synthesized and attached to the pyrazole ring. Finally, the sulfonyl chloride group is introduced through a sulfonation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and employing purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-2-furansulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols. Reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine.
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonates, and other derivatives that retain the trifluoromethyl-pyrazole-furan core structure.
Comparación Con Compuestos Similares
Similar Compounds
5-(Trifluoromethyl)furan-2-sulfonyl chloride: Similar structure but lacks the pyrazole ring.
5-(Trifluoromethyl)isoxazol-3-yl)furan-2-sulfonyl chloride: Contains an isoxazole ring instead of a pyrazole ring.
Uniqueness
5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-2-furansulfonyl chloride is unique due to the presence of both the trifluoromethyl-pyrazole and furan-sulfonyl chloride moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]furan-2-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2O3S/c9-18(15,16)7-2-1-5(17-7)4-3-6(14-13-4)8(10,11)12/h1-3H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKPWWOZBLIASE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)S(=O)(=O)Cl)C2=NNC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
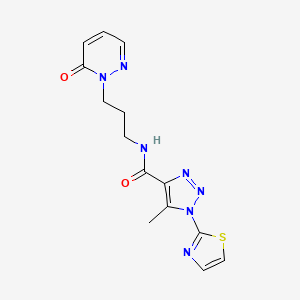
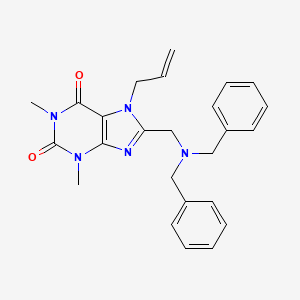
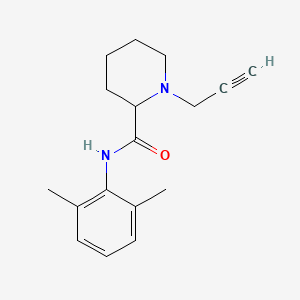
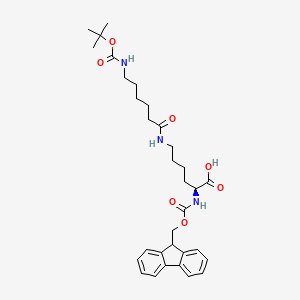

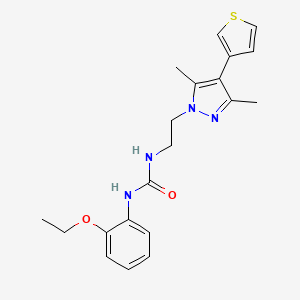
![1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(thiophen-2-yl)urea](/img/structure/B2796406.png)
![3,5-dimethoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2796407.png)
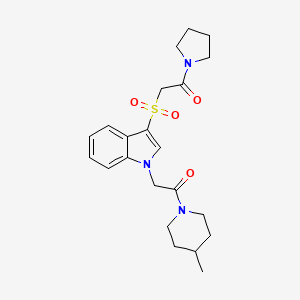
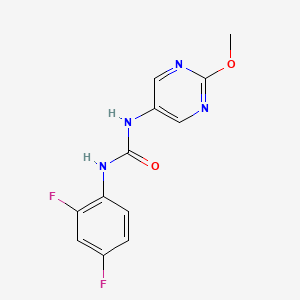

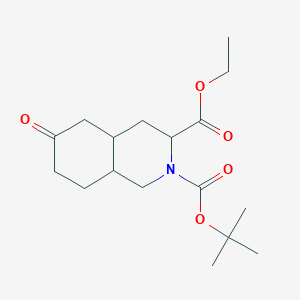
![N-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2796416.png)

